molecular formula C14H14N2O5 B13399125 L-Aspartic acid beta-7-amido-4-methylcoumarin

L-Aspartic acid beta-7-amido-4-methylcoumarin

Cat. No.: B13399125
M. Wt: 290.27 g/mol
InChI Key: ARZPQBJTLVVDNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of aspartic acid . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

While specific industrial production methods for H-Asp(Amc)-OH are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Asp(Amc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Hydrolysis: Aspartic acid and 7-amino-4-methylcoumarin.

    Oxidation: Various oxidized derivatives of the coumarin moiety.

    Substitution: Substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of H-Asp(Amc)-OH involves its role as a substrate for peptidase enzymes. When the enzyme cleaves the amide bond between aspartic acid and 7-amino-4-methylcoumarin, the fluorescent 7-amino-4-methylcoumarin is released. This fluorescence can be measured to determine the activity of the enzyme . The molecular targets are the active sites of peptidase enzymes, and the pathway involves the hydrolysis of the amide bond.

Comparison with Similar Compounds

Similar Compounds

    H-Glu(Amc)-OH: Similar to H-Asp(Amc)-OH but with glutamic acid instead of aspartic acid.

    H-Ala(Amc)-OH: Contains alanine instead of aspartic acid.

    H-Ser(Amc)-OH: Contains serine instead of aspartic acid.

Uniqueness

H-Asp(Amc)-OH is unique due to its specific use as a substrate for peptidase enzymes that recognize aspartic acid residues. Its fluorescent properties make it particularly valuable in biochemical assays where real-time monitoring of enzyme activity is required .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)

InChI Key

ARZPQBJTLVVDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N

Origin of Product

United States

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